molecular formula C13H10FNO3 B6368242 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine CAS No. 1111114-56-7

6-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine

Cat. No.: B6368242
CAS No.: 1111114-56-7
M. Wt: 247.22 g/mol
InChI Key: GEHWUJSUHWQJBP-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing fluoro and methoxycarbonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common route starts with the preparation of the 3-fluoro-4-methoxycarbonylphenyl precursor, which can be synthesized through a series of reactions involving fluorination and esterification. This precursor is then coupled with a pyridine derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group or further to a hydrocarbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or specific solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a pyridone derivative, while reduction of the methoxycarbonyl group may produce a hydroxymethyl derivative.

Scientific Research Applications

6-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxycarbonyl groups can influence the compound’s binding affinity and specificity, while the hydroxyl group may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Fluorophenyl)-2-hydroxypyridine: Lacks the methoxycarbonyl group, which may affect its reactivity and applications.

    6-(4-Methoxycarbonylphenyl)-2-hydroxypyridine: Lacks the fluoro group, which can influence its binding properties and chemical behavior.

    6-(3-Methoxycarbonylphenyl)-2-hydroxypyridine: Similar structure but with different substitution patterns, affecting its chemical and biological properties.

Uniqueness

6-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine is unique due to the presence of both fluoro and methoxycarbonyl groups, which can enhance its reactivity and binding properties. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-6-5-8(7-10(9)14)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHWUJSUHWQJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683090
Record name Methyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111114-56-7
Record name Methyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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